1,4-Piperazinedimethanol

Description

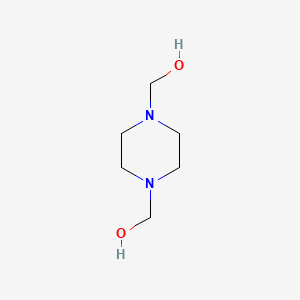

1,4-Piperazinedimethanol (CAS 5464-12-0), also known as 2,2'-(Piperazine-1,4-diyl)diethanol, is a piperazine derivative featuring two hydroxymethyl (-CH2OH) groups at the 1- and 4-positions of the piperazine ring. This compound is characterized by its high hydrophilicity, making it valuable in pharmaceutical and chemical synthesis applications. Its dual hydroxyl groups enhance water solubility compared to mono-hydroxylated analogs, a property critical for its use in drug formulation and coordination chemistry .

Properties

CAS No. |

3312-58-1 |

|---|---|

Molecular Formula |

C6H14N2O2 |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

[4-(hydroxymethyl)piperazin-1-yl]methanol |

InChI |

InChI=1S/C6H14N2O2/c9-5-7-1-2-8(6-10)4-3-7/h9-10H,1-6H2 |

InChI Key |

NQEQVKVMCQIFFB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CO)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Piperazinedimethanol can be synthesized through several methods. One common approach involves the reaction of piperazine with formaldehyde. The reaction typically proceeds as follows:

-

Reaction with Formaldehyde: : Piperazine is reacted with formaldehyde in the presence of a suitable solvent. The reaction mixture is then subjected to hydrogenation over a metallic hydrogenation catalyst to produce this compound .

-

Oxidation of Piperazine-1,4-dimethanol: : Another method involves the oxidation of piperazine-1,4-dimethanol to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the above-mentioned methods. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions

1,4-Piperazinedimethanol undergoes several types of chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form piperazine derivatives with different substituents.

Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Hydrogen gas in the presence of a metallic catalyst is often used for reduction reactions.

Nucleophiles: Various nucleophiles, such as amines and alcohols, can be used for substitution reactions.

Major Products

Oxidation: Produces aldehydes or carboxylic acids.

Reduction: Produces piperazine derivatives.

Substitution: Produces substituted piperazine compounds.

Scientific Research Applications

1,4-Piperazinedimethanol has a wide range of applications in scientific research:

Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, softening agents, and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 1,4-piperazinedimethanol involves its interaction with various molecular targets. The hydroxymethyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Key Observations :

- Hydrophilicity: this compound exhibits superior water solubility due to its two hydroxyl groups, whereas mono-hydroxylated analogs like (1,4-Dimethylpiperazin-2-yl)methanol require organic solvents for dissolution .

- Substituent Effects: Aromatic substituents (e.g., benzyl or pyridinyl groups) in compounds like [4-(4-Benzylpiperazin-1-yl)phenyl]methanol reduce solubility but enhance lipophilicity, favoring blood-brain barrier penetration in neuroactive drug candidates .

Pharmacological Profiles

Key Findings :

- Functional groups dictate activity: Amino and trifluoromethyl groups (e.g., in ’s compound) confer target specificity, whereas this compound’s hydroxyl groups prioritize physicochemical utility over direct bioactivity .

- Piperazine derivatives with aromatic moieties, such as [1-(Pyrazin-2-yl)piperidin-4-yl]methanol, show promise in antiviral research due to enhanced π-π stacking interactions with viral proteins .

Stability and Reactivity

- This compound: Stable under ambient conditions but prone to oxidation at high temperatures due to hydroxyl groups.

- Ethenyl-Substituted Analogs : Compounds like 1-(4-Ethenylpiperidin-4-yl)-3-methylpiperidine exhibit higher reactivity in alkylation reactions, useful in polymer chemistry .

Biological Activity

1,4-Piperazinedimethanol (also known as 1,4-dimethylpiperazine-2,5-diol) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with hydroxymethyl groups at the 1 and 4 positions. The presence of these functional groups contributes to its solubility and reactivity, making it a versatile building block in medicinal chemistry.

Antitumor Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antitumor properties. A study demonstrated that compounds containing the piperazine moiety could inhibit the proliferation of various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 9 | HeLa | 1.02 |

| Compound 9 | SMMC-7721 | 1.33 |

| Compound 9 | SGC-7901 | 1.35 |

| Compound 9 | U87 | 2.50 |

| Compound 9 | HepG2 | 4.12 |

These results highlight the potential of piperazine derivatives in cancer therapy, particularly through mechanisms involving telomerase inhibition and cell cycle arrest .

Antimicrobial Activity

This compound has also shown antimicrobial properties against various pathogens. A study synthesized several derivatives and tested their efficacy against five representative microorganisms. The findings indicated that many compounds exhibited significant antimicrobial activity, suggesting potential applications in treating bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

- Telomerase Inhibition : Compounds with piperazine structures have been shown to inhibit telomerase activity by affecting the expression levels of dyskerin, a crucial protein involved in telomere maintenance. This mechanism is particularly relevant in cancer cells where telomerase activity is often upregulated .

- Cell Cycle Arrest : Research indicates that certain derivatives can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This effect is mediated through the activation of caspases and subsequent apoptotic pathways .

Case Study: Anticancer Activity

A notable case study involved the evaluation of a novel resveratrol-chalcone-piperazine amide derivative that demonstrated enhanced physicochemical properties compared to its parent compound. This derivative showed selective cytotoxicity towards CDK9-overexpressing cancer cells while sparing normal cells, indicating a promising therapeutic index for future development .

Case Study: Antimicrobial Efficacy

Another case study focused on the synthesis and biological evaluation of N-substituted diethyl aspartates and N-substituted piperazines. The study found that certain derivatives exhibited significant antimicrobial activity against specific strains, reinforcing the potential utility of piperazine-based compounds in infectious disease management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.